molecular formula C19H19N3O5S B11026115 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11026115
M. Wt: 401.4 g/mol
InChI Key: FXMIFDDLUOTZSM-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), or sulfonating agents (sulfur trioxide).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The combination of methoxy groups and the thiadiazole ring enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)16-18(28-22-21-16)19(23)20-12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,23)

InChI Key

FXMIFDDLUOTZSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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